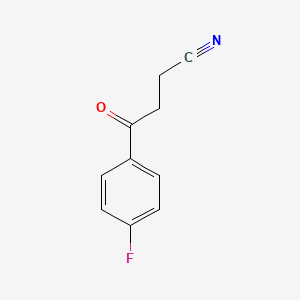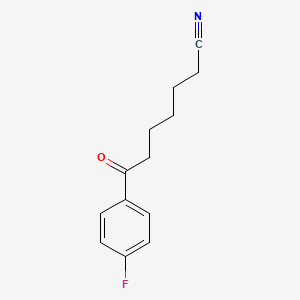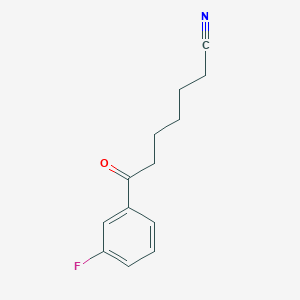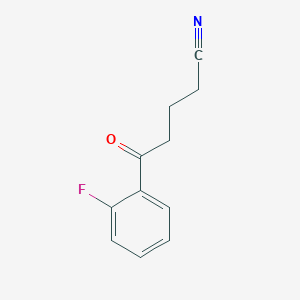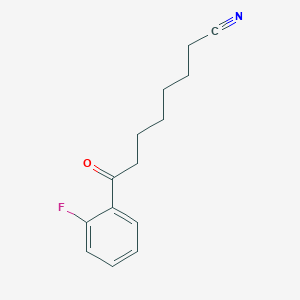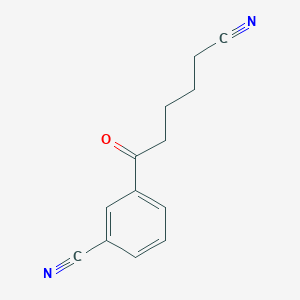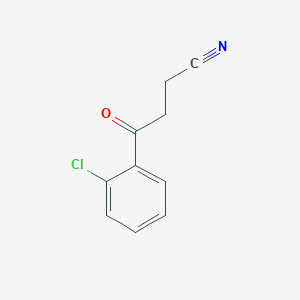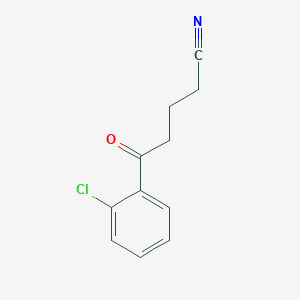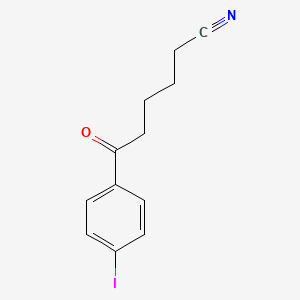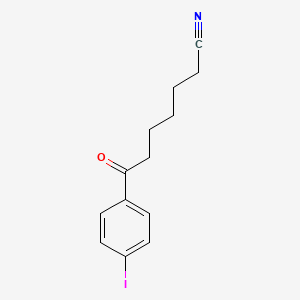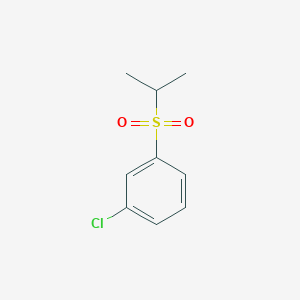
m-Chlorophenyl isopropyl sulfone
説明
M-Chlorophenyl isopropyl sulfone is a useful research compound. Its molecular formula is C9H11ClO2S and its molecular weight is 218.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal and Molecular Structure Analysis :
- Sulfones, including derivatives like methyl-(4-chlorophenyl)sulfone, have been studied for their crystal and molecular structures using X-ray diffraction. This research provides insights into the molecular interactions and structural properties of these compounds (Adamovich et al., 2017).
Drug Metabolism Studies :
- Compounds related to m-Chlorophenyl isopropyl sulfone, such as 3,5-dichlorophenyl methyl sulfone, have been studied in rats for their effects on drug-metabolizing enzymes in the liver. These studies contribute to understanding the metabolic pathways and enzymatic activities influenced by sulfones (Kimura et al., 1983).
Chromatographic Separation Techniques :
- Sulfones, including chlorophenyl sulfones, have been separated using gas chromatography. This research is valuable for analytical chemistry, particularly in the separation and identification of various sulfones (Cates & Meloan, 1963).
Electron Transport in Polymers :
- Studies have been conducted on poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, to understand their electronic transport mechanisms. Such research is significant in the development of semiconducting materials and electronic devices (Rusu et al., 2007).
Synthetic Organic Chemistry Applications :
- Research has been done on the synthesis of various chlorophenyl sulfones, including their use as intermediates in organic synthesis. This includes studies on the reactivity and selectivity of sulfones in chemical reactions, which is crucial for developing new synthetic methodologies (McWilliams et al., 2003; Kojima et al., 2020).
Material Science and Fuel Cell Technology :
- S
- Photocatalysis and Environmental Applications :
- Sulfonated microporous organic polymers have been studied for their ability to fixate molecular photocatalysts. This research has implications for environmental applications, such as the decomposition of pollutants like 4-chlorophenol under light irradiation (Park et al., 2015).
作用機序
生化学分析
Biochemical Properties
m-Chlorophenyl isopropyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound may interact with enzymes involved in oxidation-reduction reactions, such as those catalyzing the oxidation of sulfides to sulfones . These interactions often involve the formation of stable intermediates that facilitate subsequent biochemical transformations.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds have been shown to induce mitophagy and promote mitochondrial fission via phosphorylation of specific proteins . This compound may also impact the expression of genes involved in oxidative stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Sulfones are known for their chemical stability, which allows them to maintain their activity over extended periods . The specific temporal effects of this compound would depend on its interaction with cellular components and environmental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . The threshold effects and toxicity levels would need to be carefully studied to determine the safe and effective dosage range.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficiency of transport and distribution can influence the compound’s bioavailability and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
1-chloro-3-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGZMLDVYITHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


